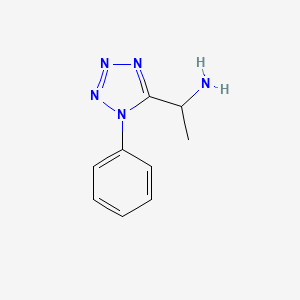
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms) attached to an ethylamine group. The phenyl substituent is bonded to one of the nitrogen atoms in the tetrazole ring. The compound’s 2D and 3D structures can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Facile Synthesis and Catalysis
A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized, showcasing the versatility of tetrazole compounds in organic synthesis. These compounds exhibit strong phytocidal activity, highlighting their potential use in agriculture and pest control. The synthesis involves a catalyzed reaction with ytterbium triflate hydrate, demonstrating the role of tetrazole derivatives in facilitating organic reactions (Su et al., 2006).
Metal-Organic Frameworks (MOFs) and Photocatalysis
Metal-organic frameworks featuring tetrazole-based ligands have been explored for their photocatalytic properties and selective adsorption capabilities. Such frameworks show promise in environmental applications, such as gas separation and the degradation of pollutants. The incorporation of tetrazole ligands into MOFs can enhance the stability and functionality of these materials, making them suitable for various applications in material science (Fu, Kang, & Zhang, 2014).
Antimicrobial and Cytotoxic Activities
Tetrazole derivatives have shown potential as antimicrobial and cytotoxic agents. The synthesis and structural characterization of such compounds have revealed their ability to interact with biological targets, offering a pathway for the development of new therapeutic agents. This aspect underscores the importance of tetrazole compounds in medicinal chemistry and drug discovery (Ghani & Mansour, 2011).
Epoxy Resin Curing and Material Modification
Epoxy resins have been modified using amine compounds, including tetrazole derivatives, to improve their curing behavior and material properties. Such modifications can lead to the development of materials with enhanced mechanical strength, thermal stability, and chemical resistance, which are crucial for industrial applications (Amanokura et al., 2007).
Environmental and Corrosion Inhibition
Tetrazole derivatives have been examined for their environmental applications, particularly in corrosion inhibition. Quantum chemical and molecular dynamics simulation studies have indicated that tetrazole compounds can effectively protect metals against corrosion, highlighting their importance in material preservation and extending the lifespan of industrial components (Kaya et al., 2016).
properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPTXQPXEKDURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2738980.png)
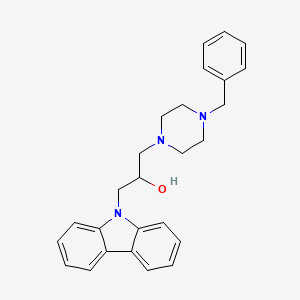
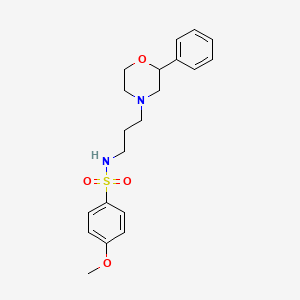
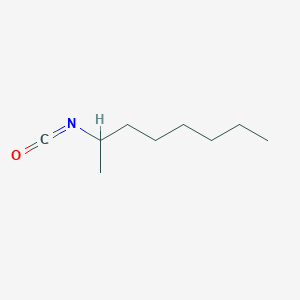
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2738986.png)
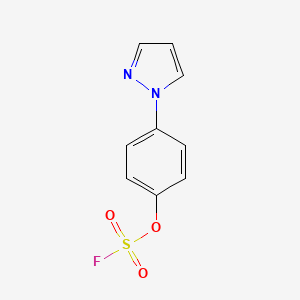
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738988.png)
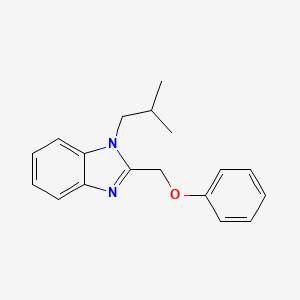
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2738992.png)
![N-[1-(2,4-Difluorophenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2738993.png)
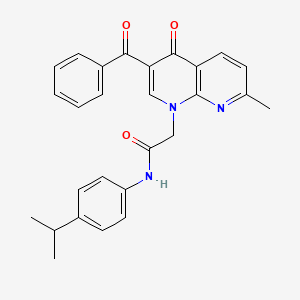
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)
![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2739001.png)